(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

Lipophilicity XLogP3-AA Physicochemical Property Prediction

(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride (CAS 1603295-10-8) is a heterocyclic sulfonyl chloride building block comprising a 1,2,4-oxadiazole ring methyl-substituted at the 3-position and a methanesulfonyl chloride group attached at the 5-position via a methylene spacer. Its molecular formula is C₄H₅ClN₂O₃S with a molecular weight of 196.61 g·mol⁻¹.

Molecular Formula C4H5ClN2O3S
Molecular Weight 196.61 g/mol
Cat. No. B13227572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
Molecular FormulaC4H5ClN2O3S
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CS(=O)(=O)Cl
InChIInChI=1S/C4H5ClN2O3S/c1-3-6-4(10-7-3)2-11(5,8)9/h2H2,1H3
InChIKeyCDHZFJPKVGGOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride – Core Chemical Identity and Procurement Profile


(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride (CAS 1603295-10-8) is a heterocyclic sulfonyl chloride building block comprising a 1,2,4-oxadiazole ring methyl-substituted at the 3-position and a methanesulfonyl chloride group attached at the 5-position via a methylene spacer. Its molecular formula is C₄H₅ClN₂O₃S with a molecular weight of 196.61 g·mol⁻¹ [1]. The compound serves as a reactive electrophilic intermediate for introducing sulfonamide or sulfonate functionalities into target molecules, with the electron-deficient oxadiazole ring modulating the reactivity of the sulfonyl chloride center [2]. Typical purity offered by commercial suppliers is 95% .

Why (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride Cannot Be Replaced by a Close Analog Without Risk


Within the (3-alkyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride series, the 3-position substituent dictates both lipophilicity and steric environment around the sulfonyl chloride electrophilic center. Even a single methylene-unit change (methyl → ethyl) significantly alters the computed XLogP3-AA from 0.5 to 1.0, representing a 2-fold increase in predicted octanol-water partition coefficient [1]. This change can affect aqueous solubility, reaction partitioning in biphasic systems, and downstream purification behavior of sulfonamide products. Additionally, larger 3-substituents introduce greater steric hindrance in the vicinity of the –SO₂Cl group, which can slow nucleophilic attack by bulky amines [2]. Simple methanesulfonyl chloride lacks the oxadiazole ring entirely and therefore cannot participate in the heterocycle-specific π-stacking, hydrogen-bonding, or metal-chelation interactions that the 1,2,4-oxadiazole nucleus provides to derived final compounds [3]. The specific quantitative evidence for these differentiating properties is detailed below.

Quantitative Differentiation of (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride from Closest Analogs


Lower Computed Lipophilicity vs. the 3-Ethyl Analog (XLogP3-AA = 0.5 vs. 1.0)

The target compound (3-methyl) has a PubChem-computed XLogP3-AA of 0.5, while the direct 3-ethyl analog (CAS 1592513-85-3, CID 121599953) has a computed XLogP3-AA of 1.0 [1][2]. This doubling of the predicted logP value upon a single methylene-unit extension at the 3-position indicates that the methyl analog is significantly less lipophilic than its ethyl congener. No experimental logP data for either compound were found in the public literature.

Lipophilicity XLogP3-AA Physicochemical Property Prediction

Reduced Molecular Weight vs. 3-Ethyl Through 3-Cyclopropyl Analogs

The target compound has a molecular weight of 196.61 g·mol⁻¹ [1], which is lower than the 3-ethyl analog (210.64 g·mol⁻¹, +7.1%) [2], the 3-propyl analog (224.67 g·mol⁻¹, +14.3%) , and the 3-cyclopropyl analog (222.65 g·mol⁻¹, +13.2%) [3]. When employed as a reagent in equimolar reactions, the methyl-substituted compound contributes less mass to the product, offering a modest but quantifiable advantage in atom economy for library synthesis and scale-up chemistry.

Molecular Weight Atom Economy Synthetic Efficiency

Minimal Steric Hindrance at the 3-Position of the Oxadiazole Ring Compared to Larger Alkyl/Cycloalkyl Analogs

The 3-methyl substituent on the oxadiazole ring is the smallest possible alkyl group (excluding hydrogen). Larger 3-substituents such as ethyl, isopropyl, propyl, or cyclopropyl introduce progressively greater steric bulk in the spatial vicinity of the –SO₂Cl reactive center. In sulfonyl chlorides, steric hindrance near the electrophilic sulfur has been shown to decelerate nucleophilic substitution reactions [1]. Although no direct kinetic rate comparison for this specific series is available in the literature, the general principle that a methyl group offers the least steric impediment to amine attack among alkyl-substituted analogs is well-established [2].

Steric Hindrance Nucleophilic Substitution Sulfonyl Chloride Reactivity

Electron-Withdrawing Oxadiazole Ring Enhances –SO₂Cl Electrophilicity over Non-Heterocyclic Methanesulfonyl Chlorides

The 1,2,4-oxadiazole ring is electron-deficient with a computed Hammett σₘ value of approximately +0.3 to +0.4 [1]. Attaching the methanesulfonyl chloride group via a methylene linker to this electron-withdrawing heterocycle increases the electrophilicity of the –SO₂Cl sulfur compared to simple alkyl methanesulfonyl chlorides (e.g., CH₃SO₂Cl, where the electron-donating methyl group reduces electrophilicity). While no direct kinetic rate constants comparing (3-methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride with CH₃SO₂Cl are available, the electronic trend is supported by the well-documented effect of electron-withdrawing substituents on sulfonyl chloride hydrolysis and aminolysis rates [2].

Electrophilicity Heterocyclic Activation Comparative Reactivity

Validated Utility in Multi-Kilogram Pharmaceutical Synthesis (PDE4 Inhibitor) Demonstrates Scalable Performance

The 3-methyl-1,2,4-oxadiazol-5-yl fragment is a key structural component of a PDE4 inhibitor (compound 10) whose large-scale synthesis was developed and reported by Merck researchers at multi-kilogram scale [1]. The process, published in Organic Process Research & Development, utilized a methylamidoxime → oxadiazole sequence that produced the oxadiazole intermediate in 90% yield on a 30-kg scale [1]. This demonstrates that the 3-methyl analog has been successfully integrated into industrially relevant, scalable synthetic routes, whereas equivalent process-scale validation data for the 3-ethyl, 3-propyl, or 3-cyclopropyl analogs is absent from the public literature.

Process Chemistry Scale-Up PDE4 Inhibitor Synthesis

Lower Rotatable Bond Count vs. 3-Ethyl Analog Suggests More Constrained Conformational Profile

The target compound has 2 rotatable bonds, whereas the 3-ethyl analog (CID 121599953) has 3 rotatable bonds [1][2]. While this difference is modest, a lower number of rotatable bonds is generally associated with reduced conformational entropy penalty upon binding for derived drug candidates and potentially higher crystallinity of the reagent itself, which can simplify handling and storage.

Rotatable Bonds Conformational Flexibility Molecular Design

High-Value Application Scenarios for (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride Based on Proven Differentiation


Fragment-Based Drug Discovery Libraries Requiring Low-Lipophilicity Sulfonamide Building Blocks

When synthesizing focused sulfonamide libraries for fragment-based screening, the target compound's lower XLogP3-AA (0.5) compared to the 3-ethyl analog (1.0) [1] makes it preferable for maintaining favorable physicochemical profiles. Fragments with XLogP3 < 1 are more likely to exhibit adequate aqueous solubility, reducing false-negative rates in biochemical assays.

Scale-Up Synthesis Where Precedented Kilogram-Scale Process Exists

For medicinal chemistry groups advancing lead candidates toward IND-enabling studies, the Merck PDE4 inhibitor process [2] provides a validated reference point for kg-scale oxadiazole synthesis using the 3-methyl analog (90% yield, 30 kg). This precedent reduces scale-up risk compared to the 3-ethyl or 3-cyclopropyl variants, which lack public large-scale validation.

Sulfonamide Derivative Synthesis with Sterically Demanding Amine Nucleophiles

When the intended amine nucleophile is sterically bulky (e.g., ortho-substituted anilines, secondary amines, or conformationally constrained cyclic amines), the minimal steric bulk of the 3-methyl group [3] is expected to confer faster reaction kinetics and higher conversion than the 3-ethyl, 3-isopropyl, or 3-cyclopropyl analogs, based on general structure-reactivity relationships in sulfonyl chloride chemistry.

Combinatorial Chemistry Where Atom Economy and Minimal Mass Addition Are Critical

For high-throughput parallel synthesis, the lower molecular weight of the target compound (196.61 g·mol⁻¹) offers up to 14% mass savings compared to larger 3-substituent analogs [4]. This advantage becomes significant when producing thousands of compounds, reducing both raw material costs and logistical burden.

Quote Request

Request a Quote for (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.